N-(4-methoxyphenyl)-2-methylindolizine-3-carboxamide
Description
N-(4-Methoxyphenyl)-2-methylindolizine-3-carboxamide is a heterocyclic compound featuring an indolizine core substituted with a methyl group at position 2 and a carboxamide group at position 2. The carboxamide moiety is further linked to a 4-methoxyphenyl ring, introducing electron-donating methoxy substituents that influence electronic properties and molecular interactions.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-methylindolizine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12-11-14-5-3-4-10-19(14)16(12)17(20)18-13-6-8-15(21-2)9-7-13/h3-11H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJYTMKRWUPSEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=C1)C(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-methylindolizine-3-carboxamide typically involves the reaction of 4-methoxyaniline with 2-methylindolizine-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-methylindolizine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve appropriate solvents, temperatures, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted indolizine derivatives .
Scientific Research Applications
N-(4-methoxyphenyl)-2-methylindolizine-3-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-methylindolizine-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation or inflammation .
Comparison with Similar Compounds
Indolizine Carboxamide Derivatives
- 2-Amino-N-(2-chlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide (CAS: 903315-26-4) Structural Differences: Substitution at position 1 (carboxamide) vs. position 3 in the target compound. A 4-methoxybenzoyl group replaces the methyl group at position 2, and a 2-chlorophenyl group is attached to the carboxamide .
- 2-Amino-3-(4-fluorobenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide (CAS: 898433-88-0) Structural Differences: A fluorine atom in the benzoyl group (electron-withdrawing) and a 3-methoxyphenyl substituent (meta-substitution) . Implications: Fluorine substitution can increase metabolic stability, while meta-methoxy groups may alter steric interactions compared to para-substituted analogs.
Non-Indolizine Analogues
- N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide
- Structural Differences : A thiazole ring replaces the indolizine core, with a hydrazine linker and tetrahydroazepine group .
- Pharmacological Activity : Demonstrated cardioprotective effects superior to Levocarnitine and Mildronate, highlighting the role of the methoxyphenyl group in modulating activity .
Pharmacological Activities
Anti-Cancer Activity
- N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (Compound 38)
Antifungal Activity
- (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(4-methoxyphenyl)hydrazine carboxamide
Physicochemical and Crystallographic Properties
- N-(4-Methoxyphenyl)piperazin-1-ium Salts (I–III)
- Key Findings : Methoxy substitution at the para position on the phenyl ring facilitates hydrogen-bonded networks (N—H···O and O—H···O) in crystal structures, enhancing stability .
- Comparison : The target compound’s methyl and carboxamide groups may similarly influence crystal packing, though experimental data are lacking.
Data Tables
Table 1. Structural and Pharmacological Comparison of Selected Analogues
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
